Pidotimod

Descripción

IUPAC Nomenclature and Structural Characterization

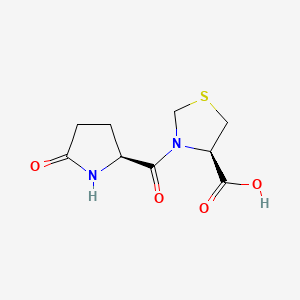

The IUPAC name of pidotimod is (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid . This nomenclature reflects its bicyclic structure, comprising a thiazolidine ring fused to a pyrrolidone moiety.

Key structural features include:

- A thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) at position 4.

- A pyroglutamyl group (5-oxopyrrolidine-2-carbonyl) attached to the thiazolidine ring via an amide bond.

- Two chiral centers: the C4 position of the thiazolidine ring (R configuration) and the C2 position of the pyrrolidone (S configuration).

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the cisoid conformation of the amide bond, which stabilizes intramolecular hydrogen bonding between the carbonyl oxygen and the thiazolidine NH group. This conformation is critical for its biological activity, as it mimics natural peptide motifs recognized by immune cells.

Molecular Formula and Stereochemical Configuration

This compound has a molecular formula of C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol . Its stereochemical configuration is defined by two stereocenters:

| Stereocenter | Configuration | Role in Activity |

|---|---|---|

| C4 (Thiazolidine) | R | Determines spatial orientation of the carboxylic acid group |

| C2 (Pyrrolidone) | S | Stabilizes the pyroglutamyl moiety for receptor binding |

The specific optical rotation of this compound is reported as [α]D²⁵ = -150° (c = 2 in 5N HCl), underscoring the enantiomeric purity required for its immunomodulatory effects. Racemization at either chiral center abolishes activity, as demonstrated in comparative studies of synthetic analogs.

Crystalline Polymorphism and Solid-State Properties

This compound exhibits polymorphism , with at least three crystalline forms characterized by differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD):

| Form | Melting Point (°C) | Stability |

|---|---|---|

| I | 192–194 | Metastable |

| II | 195–198 | Stable |

| III | 190–192 | Hygroscopic |

Form II is the thermodynamically stable polymorph used in commercial formulations. Its crystal lattice features a hydrogen-bonded network between carboxylic acid groups and pyroglutamyl carbonyls, as revealed by single-crystal X-ray analysis. In contrast, Form III absorbs moisture readily (>0.5% w/w at 75% RH), necessitating strict humidity control during manufacturing.

Solubility Profile Across pH Gradients

This compound’s solubility varies markedly with pH due to its ionizable carboxylic acid group (pKa = 3.03):

| pH | Solubility (mg/mL) | Dominant Species |

|---|---|---|

| 1.2 | 42.1 ± 0.8 | Protonated (COOH) |

| 4.5 | 37.8 ± 1.2 | Zwitterionic |

| 6.8 | 2.1 ± 0.3 | Deprotonated (COO⁻) |

| 7.4 | 1.9 ± 0.2 | Deprotonated (COO⁻) |

In acidic media (pH < 4), the molecule exists as a zwitterion, enhancing water solubility through dipole interactions. Above pH 5, deprotonation reduces solubility, necessitating co-solvents like ethanol or dimethylformamide (DMF) for aqueous formulations.

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) shows this compound is stable up to 180°C , with decomposition occurring via retro-amide cleavage to yield pyroglutamic acid and thiazolidine derivatives. Degradation kinetics follow first-order kinetics under accelerated conditions:

| Condition | Activation Energy (Eₐ) | Half-Life (25°C) |

|---|---|---|

| Dry heat | 98.4 kJ/mol | 3.2 years |

| Hydrolysis (pH 1.2) | 76.2 kJ/mol | 8.7 days |

| Hydrolysis (pH 7.4) | 112.5 kJ/mol | 1.4 years |

Acidic hydrolysis proceeds through protonation of the amide nitrogen , followed by nucleophilic attack by water. In contrast, alkaline conditions induce β-elimination at the thiazolidine ring, forming cyclic sulfides. These pathways underscore the need for pH-controlled formulations to ensure shelf-life stability.

Propiedades

IUPAC Name |

(4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N2CSC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046199 | |

| Record name | Pidotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

121808-62-6 | |

| Record name | Pidotimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121808-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pidotimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121808626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidotimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pidotimod | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pidotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIDOTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785363R681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Pidotimod se puede sintetizar a través de varios métodos, siendo uno de los más eficientes la síntesis verde en un solo recipiente. Este método implica la reacción de ácido tiazolidina-4-carboxílico y ácido L-piroglutamínico en agua a temperatura ambiente. El proceso no requiere un paso de protección, lo que lo hace ecológico y sencillo .

Otro método implica una síntesis de cuatro pasos utilizando ácido piroglutamínico y éster de ácido L-tiazolidina-4-carboxílico en presencia de ácido bórico y diclorometano como solvente. Sin embargo, este método requiere altas temperaturas y solventes orgánicos, que son menos ecológicos .

Métodos de producción industrial

La producción industrial de this compound generalmente implica procesos de síntesis de varios pasos. Un método común incluye la síntesis de ácido L-tiazolidina-4-fórmico, seguido de la preparación de resina de intercambio catiónico de tipo cargada con iones metálicos y, finalmente, la síntesis de this compound utilizando ácido L-glutámico y N,N-dimetilformamida como solvente .

Análisis De Reacciones Químicas

Tipos de reacciones

Pidotimod experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.

Sustitución: this compound puede experimentar reacciones de sustitución, donde un grupo funcional se reemplaza por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían, y algunas requieren altas temperaturas y solventes específicos .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir diferentes formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Recurrent Respiratory Infections (RRIs)

Pidotimod has been extensively studied for its efficacy in preventing recurrent respiratory infections, especially in children. A systematic review revealed that this compound significantly reduces the frequency and severity of RRIs in pediatric populations. In a randomized controlled trial involving children aged 1 to 12 years, those treated with this compound showed a marked decrease in relapse rates compared to those receiving standard care alone .

Asthma Management

In asthmatic patients, this compound has demonstrated potential benefits by reducing exacerbations triggered by respiratory infections. Studies indicate that this compound can improve lung function parameters and decrease inflammatory markers associated with asthma exacerbations .

Chronic Bronchitis and Chronic Obstructive Pulmonary Disease (COPD)

Clinical trials have shown that this compound is effective in managing acute infectious exacerbations in patients with chronic bronchitis and COPD. It helps reduce hospital visits and improves overall quality of life for these patients .

Other Indications

Beyond respiratory conditions, this compound has been evaluated for various other applications:

- Pneumonia : this compound has been used as an adjunct therapy in pneumonia cases, enhancing recovery when combined with antibiotics .

- Hand-Foot-Mouth Disease : Its immunomodulatory effects have been explored in treating viral infections like hand-foot-mouth disease .

- Vulvar Papillomatosis : A study indicated that this compound could promote regression in vulvar papillomatosis, showing promise as an immunotherapeutic agent .

Case Studies and Clinical Trials

A selection of notable studies highlights the efficacy and safety profile of this compound:

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, allowing for effective absorption and distribution within the body. Studies indicate minimal adverse effects, making it a well-tolerated option among pediatric populations .

Mecanismo De Acción

Pidotimod ejerce sus efectos modulando el sistema inmunológico. Inhibe los aumentos inducidos por el factor de necrosis tumoral α en la fosforilación de la cinasa extracelular regulada por señal y aumenta la expresión del factor nuclear κB y su translocación al núcleo. Estas acciones conducen a un aumento de la expresión del receptor similar a Toll y la maduración de las células dendríticas, que son cruciales para la presentación de antígenos a las células T auxiliares vírgenes. This compound también promueve la diferenciación de estas células en células T auxiliares 1, que median las respuestas inmunitarias a los patógenos. Además, aumenta los títulos de anticuerpos específicos del antígeno y las respuestas citotóxicas .

Comparación Con Compuestos Similares

Comparison with Similar Immunomodulatory Compounds

Pidotimod is distinct from other immunostimulants in its chemical class, safety profile, and clinical applications. Below is a detailed comparison with key analogues:

This compound vs. Bestatin

- Bestatin (Ubenimex), a dipeptide analog, inhibits aminopeptidases and enhances macrophage and NK cell activity.

- Efficacy : In murine models, this compound (0.01–100 mg/kg) showed superior or comparable protection against bacterial infections (e.g., Klebsiella pneumoniae, Escherichia coli) compared to Bestatin .

- Clinical Use : Bestatin is primarily used in oncology (e.g., acute myeloid leukemia), whereas this compound focuses on RTI prevention .

This compound vs. Tuftsin

- Tuftsin , a natural tetrapeptide, stimulates phagocytosis and neutrophil chemotaxis.

- Mechanism: this compound activates CXCR3A-mediated PI3K/Akt signaling for monocyte migration, while Tuftsin binds to specific Fc receptors .

- Efficacy : this compound demonstrated higher survival rates (90% vs. 75%) in NDV-challenged chickens compared to Tuftsin-like compounds .

This compound vs. Imiquimod

- Imiquimod , a topical TLR7/8 agonist, induces cytokine production (e.g., IFN-α) for viral wart treatment.

This compound vs. Bacterial Lysates

- Polybacterial Lysates (e.g., OM-85) stimulate broad antibody production but require avoidance 30 days pre-vaccination due to interference risks.

Comparative Data Table

Research Findings and Clinical Outcomes

- Meta-Analysis : A review of 29 RCTs (4,344 pediatric patients) showed this compound reduced RTI recurrence by 59% (RR: 1.59; 95% CI: 1.45–1.74; p<0.00001) versus conventional therapy .

- Antibiotic Use : this compound decreased antibiotic courses by 47% and hospitalization days by 86% in children .

- Immune Markers : Significant increases in CD4+/CD8+ ratios (p<0.05) and lymphocyte counts were observed post-treatment .

- COPD Management : In adults, this compound reduced infectious exacerbations by 88% versus placebo during 60-day trials .

Actividad Biológica

Pidotimod is a synthetic dipeptide that has garnered attention for its immunomodulatory properties, particularly in the treatment of respiratory infections and allergic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and relevant case studies.

This compound exerts its effects primarily through the modulation of both innate and adaptive immune responses . The key mechanisms include:

- Induction of Dendritic Cell Maturation : this compound enhances the maturation of dendritic cells, which are crucial for initiating immune responses.

- Upregulation of Co-stimulatory Molecules : It increases the expression of molecules such as HLA-DR, CD83, and CD86 on dendritic cells, facilitating T-cell activation.

- T-cell Differentiation : The compound promotes differentiation towards Th1-type T-cells by releasing pro-inflammatory cytokines.

- Natural Killer (NK) Cell Activity : this compound enhances NK cell cytotoxicity, which is vital for combating viral infections.

- Phagocytosis Promotion : It stimulates phagocytic activity in macrophages and other immune cells.

- Salivary Immunoglobulin A (IgA) Levels : this compound increases salivary IgA, enhancing mucosal immunity .

Clinical Efficacy

Numerous studies have demonstrated this compound's effectiveness in preventing and treating recurrent respiratory infections (RRIs), particularly in pediatric populations. Below is a summary of findings from various clinical trials:

Pharmacokinetics

This compound is characterized by rapid gastrointestinal absorption with an oral bioavailability of approximately 43%-45%. The absorption is significantly affected by food intake; it is recommended to administer this compound either two hours before or after meals to optimize its bioavailability. Minimal hepatic metabolism occurs, with renal excretion being the primary route for elimination .

Case Studies

- Real-World Experience in Pediatric Patients :

-

Effects on Metabolic Profile :

- A study on adults with non-cystic fibrosis bronchiectasis revealed that this compound treatment resulted in significant alterations in metabolic profiles assessed through nuclear magnetic resonance spectroscopy. This suggests that this compound not only modulates immune responses but also impacts metabolic pathways related to respiratory health .

-

Pediatric Asthma Management :

- An Italian study highlighted that children receiving this compound as an adjunct to standard asthma therapy experienced improved respiratory function and reduced frequency of exacerbations. This supports its role as a beneficial add-on therapy for managing asthma symptoms linked to recurrent infections .

Q & A

Q. What experimental models are used to evaluate Pidotimod's immunomodulatory effects on dendritic cells (DCs), and what key biomarkers are measured?

- Methodological Answer : Immature DCs (iMDDCs) are typically derived from human CD14+ monocytes cultured with GM-CSF and IL-4 for 6 days. Phenotypic maturation is assessed via flow cytometry for surface markers (e.g., HLA-DR, CD83, CD86), which increase by 10–20% after 24-hour this compound exposure (1 µg/mL). Cytokine secretion (e.g., MCP-1, TNF-α) is quantified using ELISA, showing significant upregulation (p < 0.01) . LPS is often used as a positive control for DC maturation.

Q. How does this compound modulate cytokine profiles in animal models, and what implications does this have for adaptive immunity?

- Methodological Answer : In porcine models, dietary supplementation (50 mg/kg this compound) increases serum cytokines (IL-4, IL-8, TNF-α, IFN-γ) and enhances intestinal barrier function via upregulated occludin and ZO-1 expression (Western blot; p < 0.05). α-diversity metrics (Chao1, PD_whole_tree) in gut microbiota are reduced, suggesting selective immunomodulation. These findings are validated through triplicate sampling and six independent experiments .

Q. What are the primary clinical endpoints in pediatric trials evaluating this compound for recurrent respiratory infections (RRIs)?

- Methodological Answer : Key endpoints include:

- Reduction in acute respiratory infection (ARI) episodes (e.g., from 8.84 ± 0.85 to 0.48 ± 0.51; p < 0.0001).

- Duration of infectious episodes, antibiotic use, and hospitalization rates.

Trials often adopt a prospective, observational design with 6–12-month follow-ups. Meta-analyses report pooled risk ratios (RR 1.59; 95% CI 1.45–1.74) for reduced RTIs .

Advanced Research Questions

Q. How can this compound's adjuvant properties be leveraged in vaccine development, and what mechanisms underlie this activity?

- Methodological Answer : this compound enhances vaccine efficacy by promoting DC maturation (HLA-DR, CD86 upregulation) and Th1-polarized cytokine secretion (e.g., IFN-γ). In murine toxoplasmosis models, co-administration with UV-attenuated T. gondii synergistically improves IgG1/IgG3 ratios and CD8+ T-cell responses. Adjuvant effects are validated through TLR-2 upregulation and IL-8 modulation in mucosal DCs .

Q. What methodological approaches resolve contradictions in clinical trial outcomes for this compound's efficacy in RRIs?

- Methodological Answer : Discrepancies (e.g., non-significant IRR 0.78 in RCTs vs. meta-analyses) require scrutiny of:

- Population heterogeneity : Trials in immunocompromised children (e.g., Down syndrome) show stronger effects than healthy cohorts.

- Dosage regimens : 400 mg/day for 10 days/month may be suboptimal compared to continuous 60-day protocols.

- Endpoint sensitivity : Antibiotic usage (RR 0.56; p = 0.12) may better reflect immunomodulatory activity than infection frequency alone .

Q. How does this compound interact with the gut microbiome, and what experimental techniques quantify these effects?

- Methodological Answer : 16S rRNA sequencing and α/β-diversity analyses reveal this compound reduces microbial richness (Chao1, Ace indices; p < 0.05) in porcine models. Metagenomic functional profiling can identify shifts in pathways like LPS biosynthesis. Fecal microbiota transplantation (FMT) studies are needed to confirm causality in immune modulation .

Q. What pharmacokinetic (PK) strategies optimize this compound dosing in pediatric populations with sparse sampling?

- Methodological Answer : Population PK models (e.g., one-compartment with first-order absorption) using nonlinear mixed-effects (NLME) allow bioequivalence assessment with sparse data. For example, three-point sampling achieves 90% CI for AUC0-12h (97.3–118.7%) comparable to non-compartmental analysis. This is critical for pediatric trials with ethical sampling limits .

Q. How does this compound modulate TLR-2 signaling in airway epithelial cells, and what in vitro models validate this?

- Methodological Answer : Primary human bronchial epithelial cells (HBECs) cultured with this compound (1–10 µg/mL) show TLR-2 upregulation via qPCR and flow cytometry. Functional assays (e.g., IL-8 ELISA, ICAM-1 staining) confirm reduced rhinovirus adhesion. Co-culture with DCs further validates enhanced antigen presentation .

Contradictory Data Analysis

Q. Why do some studies report minimal clinical benefit of this compound in healthy pediatric populations?

- Methodological Answer : Trials in immunologically naïve cohorts (e.g., children entering daycare) may lack statistical power due to low baseline infection rates. Subgroup analyses stratified by prior infection frequency (e.g., ≥6 episodes/year) improve sensitivity. Placebo effects and seasonal variability (e.g., enrollment in winter) also confound outcomes .

Data Presentation Guidelines

Q. How should researchers structure Results sections to highlight this compound's dual innate/adaptive immunomodulation?

- Methodological Answer :

- Tables : Compare cytokine levels (e.g., TNF-α, IFN-γ) pre/post-treatment with p-values.

- Figures : Use flow cytometry dot plots for DC surface markers (HLA-DR vs. CD86) and bar graphs for microbiota α-diversity.

- Text : Link findings to PICOT frameworks (Population: Pediatric RRIs; Intervention: 50 mg/kg this compound; Comparison: Placebo; Outcome: ARI reduction; Time: 6-month follow-up) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.